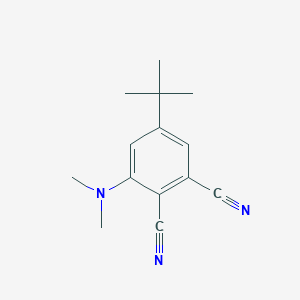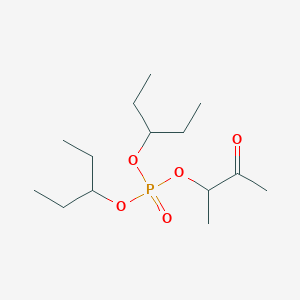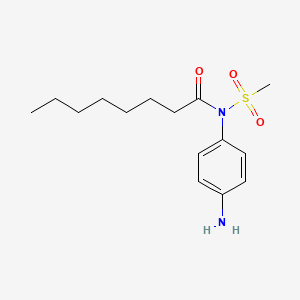
1-(Trimethylsilyl)hexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)hexa-1,4-dien-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-one backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a ketone functional group. The trimethylsilyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)hexa-1,4-dien-3-one typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of hexa-1,4-dien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)hexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like lithium aluminum hydride (LiAlH4) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)hexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated diene systems and their reactivity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The conjugated diene system allows for resonance stabilization, which can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological applications.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)hexa-1,4-dien-3-one can be compared with other similar compounds, such as:
1,4-Hexadien-3-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one: Contains an additional methyl group, which can influence its chemical properties and reactivity.
1-Trimethylsilyl-1-hexyne: Features a triple bond instead of a conjugated diene system, leading to different types of chemical reactions.
The presence of the trimethylsilyl group in this compound imparts unique properties, such as increased stability and reactivity in certain reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
59376-60-2 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
1-trimethylsilylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-8H,1-4H3 |
Clé InChI |
HSAWPZSSZKVSIE-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)



